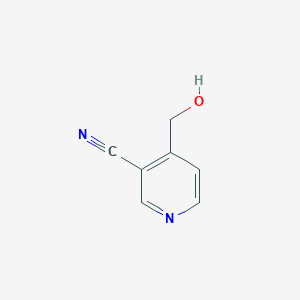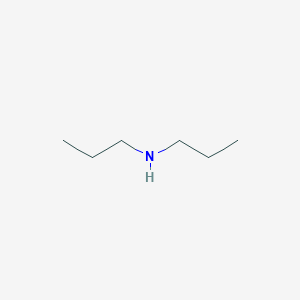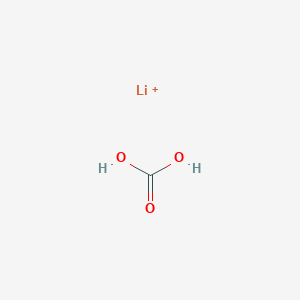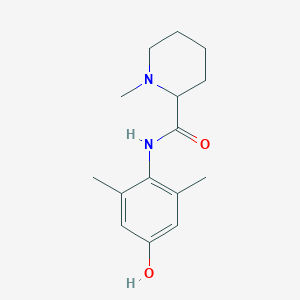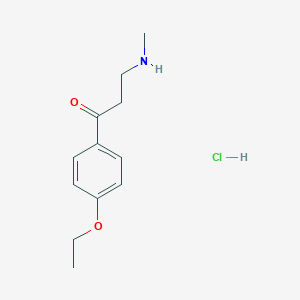
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride is a chemical compound that is commonly known as Mexedrone. It is a synthetic stimulant drug that has gained popularity in recent years due to its psychoactive effects. Mexedrone belongs to the class of cathinones, which are structurally similar to amphetamines and have stimulant properties.
作用机制
Mexedrone acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to increased synaptic concentrations. This results in increased activity in the central nervous system, leading to effects such as increased heart rate, blood pressure, and body temperature.
生化和生理效应
Mexedrone has several biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and improved mood. Mexedrone can also cause vasoconstriction, which can lead to reduced blood flow to vital organs.
实验室实验的优点和局限性
Mexedrone has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, Mexedrone is a controlled substance in many countries, which limits its availability for research purposes. It also has several potential side effects, which can make it difficult to use in animal studies.
未来方向
There are several future directions for Mexedrone research. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Mexedrone's dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for ADHD treatment. Another area of interest is its potential as a treatment for depression. Mexedrone's serotonin transporter affinity may contribute to its mood-enhancing effects, making it a potential candidate for depression treatment. Additionally, further research is needed to fully understand Mexedrone's potential side effects and long-term effects on the brain and body.
Conclusion:
Mexedrone is a synthetic stimulant drug that has gained popularity in recent years. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. Mexedrone has several biochemical and physiological effects on the human body, including increased heart rate, blood pressure, and body temperature. It has several advantages and limitations for lab experiments, and there are several future directions for Mexedrone research. It is important to continue studying Mexedrone to fully understand its potential as a treatment for various disorders and its potential side effects.
合成方法
Mexedrone is synthesized by reacting 4-ethoxyphenylacetone with methylamine and reducing the resulting imine with sodium borohydride. This reaction produces Mexedrone hydrochloride, which is a white crystalline powder. The synthesis method of Mexedrone is well established, and it is relatively easy to produce in a laboratory setting.
科学研究应用
Mexedrone has been the subject of several scientific studies, and its effects on the central nervous system have been extensively investigated. One study found that Mexedrone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased alertness, energy, and euphoria. Mexedrone has also been shown to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
属性
CAS 编号 |
143337-76-2 |
|---|---|
产品名称 |
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride |
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11-6-4-10(5-7-11)12(14)8-9-13-2;/h4-7,13H,3,8-9H2,1-2H3;1H |
InChI 键 |
FAYMLHNXRHIEGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
其他 CAS 编号 |
143337-76-2 |
同义词 |
1-(3-Methylaminopropionyl)-4-ethoxybenzene hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



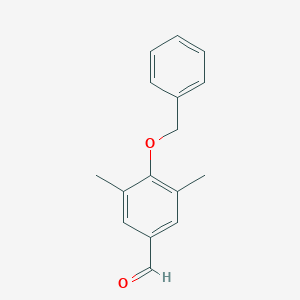
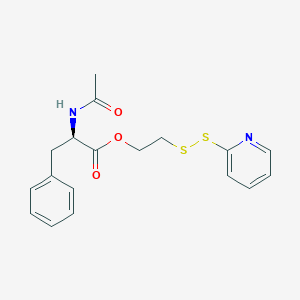
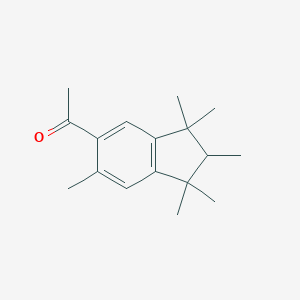
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
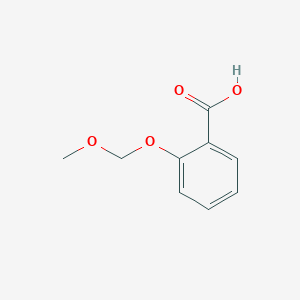
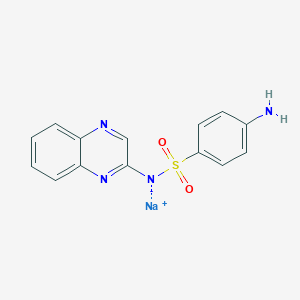
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

